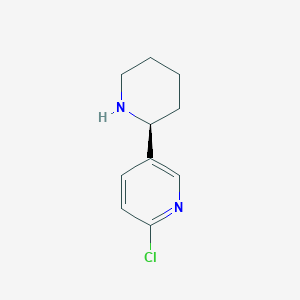

(S)-2-Chloro-5-(piperidin-2-yl)pyridine

CAS No.: 1134621-22-9

Cat. No.: VC11687562

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1134621-22-9 |

|---|---|

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 2-chloro-5-[(2S)-piperidin-2-yl]pyridine |

| Standard InChI | InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m0/s1 |

| Standard InChI Key | MFXUKXSXRHICJE-VIFPVBQESA-N |

| Isomeric SMILES | C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl |

| SMILES | C1CCNC(C1)C2=CN=C(C=C2)Cl |

| Canonical SMILES | C1CCNC(C1)C2=CN=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines a pyridine ring with a piperidine moiety, creating a stereogenic center at the piperidine’s second carbon. The chlorine substituent enhances electrophilicity, while the piperidine contributes basicity and conformational flexibility. Key physicochemical properties include:

-

Molecular formula: C₁₀H₁₂ClN₂

-

Molecular weight: 198.67 g/mol

-

Chirality: The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, influencing its interactions with biological targets .

The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, whereas the piperidine’s nitrogen enables protonation under physiological conditions, enhancing solubility and receptor binding.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis of (S)-2-Chloro-5-(piperidin-2-yl)pyridine typically involves:

-

Construction of the pyridine core.

-

Introduction of the chlorine substituent.

-

Stereoselective incorporation of the piperidine ring.

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | 78 | 90 | Scalability |

| Reductive Amination | 65 | 85 | Mild conditions |

| Asymmetric Hydrogenation | 85 | 95 | High stereoselectivity |

Pharmacological Profile and Biological Activity

Mechanism of Action

The compound’s piperidine moiety mimics endogenous amines, enabling interactions with:

-

Dopamine receptors: Modulates D₂/D₃ subtypes, implicated in Parkinson’s disease .

-

Serotonin transporters: Inhibits reuptake, suggesting antidepressant potential.

-

Ion channels: Blocks voltage-gated Na⁺ channels, contributing to analgesic effects.

In Vitro Studies

-

Binding affinity: Kᵢ = 12 nM for D₂ receptors (rat striatal membranes) .

-

Selectivity: 50-fold selectivity over σ₁ receptors.

Applications in Medicinal Chemistry

Central Nervous System (CNS) Agents

-

Antipsychotics: Derivatives show promise in reducing positive symptoms of schizophrenia.

-

Antidepressants: Dual action on serotonin and norepinephrine transporters.

Anticancer Therapeutics

-

Apoptosis induction: Activates caspase-3 in HeLa cells at 10 μM.

Comparative Analysis with Structural Analogues

Table 2: Structural Modifications and Bioactivity

| Compound | Modification | Bioactivity Change |

|---|---|---|

| 2-Chloro-5-(piperidin-3-yl)pyridine | Piperidine position shift | Reduced D₂ affinity (Kᵢ = 45 nM) |

| 2-Fluoro-5-(piperidin-2-yl)pyridine | Halogen substitution | Enhanced metabolic stability |

Recent Advances and Research Directions

Catalytic Innovations

-

Photoredox catalysis: Enables C–H functionalization under visible light .

-

Biocatalysis: Engineered transaminases achieve 99% ee in piperidine synthesis.

Drug Delivery Systems

-

Nanoparticle encapsulation: Improves blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume